![molecular formula C18H30O3Si B14202863 Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- CAS No. 830345-36-3](/img/structure/B14202863.png)
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- is a complex organosilicon compound characterized by its unique molecular structure. It contains a three-membered oxirane ring, a phenylethyl group, and triethylsilyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- typically involves the reaction of 2-(3,3-dimethyloxiranyl)-1-phenylethanol with triethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired silane compound after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
化学反应分析
Types of Reactions
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The phenylethyl group can undergo reduction to form corresponding hydrocarbons.
Substitution: The triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted silanes.
科学研究应用
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. The phenylethyl group provides hydrophobic interactions, while the triethylsilyl groups enhance the compound’s stability and solubility .
相似化合物的比较
Similar Compounds
- Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]trimethyl-
- Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]tripropyl-
- Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]tributyl-
Uniqueness
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and physical properties. The presence of the oxirane ring and phenylethyl group makes it particularly useful in applications requiring both reactivity and stability .
属性
CAS 编号 |
830345-36-3 |
|---|---|
分子式 |
C18H30O3Si |
分子量 |
322.5 g/mol |
IUPAC 名称 |
[2-(3,3-dimethyloxiran-2-yl)-1-phenylethyl]peroxy-triethylsilane |
InChI |
InChI=1S/C18H30O3Si/c1-6-22(7-2,8-3)21-20-16(14-17-18(4,5)19-17)15-12-10-9-11-13-15/h9-13,16-17H,6-8,14H2,1-5H3 |
InChI 键 |
GBEKKNRBZUEQHE-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)OOC(CC1C(O1)(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


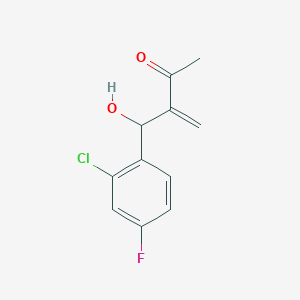

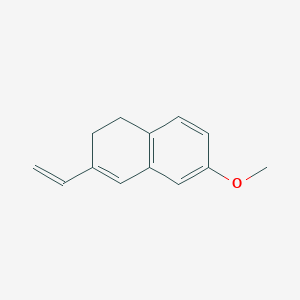
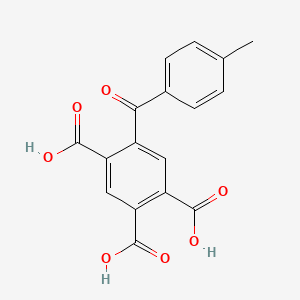
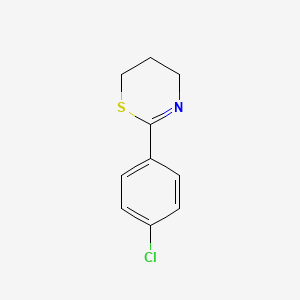
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
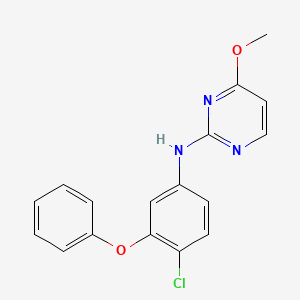
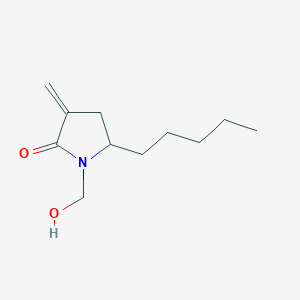
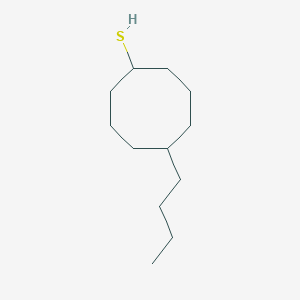
![(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone](/img/structure/B14202852.png)
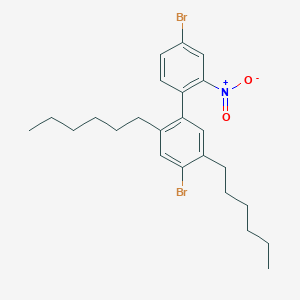
![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)
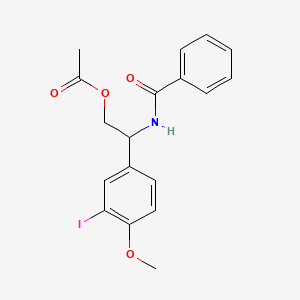
phosphane}](/img/structure/B14202873.png)
